NCT-503

PHGDH inhibition Serine biosynthesis Cancer metabolism

Researchers studying serine synthesis pathway (SSP) dependency in cancer often face confounding variables when substituting PHGDH inhibitors. NCT-503 (CAS 1916571-90-8) is a well-characterized, non-competitive PHGDH inhibitor (IC₅₀ 2.5 μM) with established pharmacokinetics (t₁/₂ 2.5 hr, Cmax 20 μM) and brain penetration. • Validated in vivo: Selectively reduces PHGDH-dependent MDA-MB-468 xenograft growth while sparing PHGDH-independent MDA-MB-231 tumors. • Metabolic flux control: Confirmed on-target engagement via reduced M+3 serine from U-¹³C-glucose; structurally related inactive control compound available for experimental rigor. • Reliable supply: ≥98% HPLC purity, comprehensive analytical documentation, ready for global procurement.

Molecular Formula C20H23F3N4S
Molecular Weight 408.5 g/mol
Cat. No. B609503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCT-503
SynonymsNCT-503;  NCT 503;  NCT503.
Molecular FormulaC20H23F3N4S
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F)C
InChIInChI=1S/C20H23F3N4S/c1-14-11-15(2)24-18(12-14)25-19(28)27-9-7-26(8-10-27)13-16-3-5-17(6-4-16)20(21,22)23/h3-6,11-12H,7-10,13H2,1-2H3,(H,24,25,28)
InChIKeyPJNSZIQUFLWRLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NCT-503 Overview: PHGDH Inhibitor for Cancer Metabolism


NCT-503 (CAS 1916571-90-8) is a small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme of the de novo serine synthesis pathway (SSP) [1]. It exhibits an IC₅₀ of 2.5 μM for PHGDH and demonstrates a non-competitive mode of inhibition with respect to both the substrate 3-phosphoglycerate (3-PG) and the cofactor NAD⁺ . NCT-503 is characterized by favorable absorption, distribution, metabolism, and excretion (ADME) properties, enabling its use in both in vitro and in vivo studies .

Pathway fit PHGDH inhibition and serine synthesis pathway studies
Mechanism Non-competitive kinetics (vs 3-PG and NAD+) supports MOA studies
Model applicability Characterized ADME enables in vitro and in vivo cancer metabolism research

Why NCT-503 Cannot Be Substituted


PHGDH inhibitors vary substantially in their potency, mechanism of inhibition, selectivity profile, and in vivo pharmacokinetic behavior. Substituting NCT-503 with other in-class compounds such as NCT-502, CBR-5884, or PKUMDL-WQ-2101 introduces confounding variables that can alter experimental outcomes. NCT-502, for instance, exhibits a higher IC₅₀ and lacks the comprehensive selectivity characterization of NCT-503 . CBR-5884 and PKUMDL-WQ-2101 are more than an order of magnitude less potent and may have distinct off-target liabilities [1]. Furthermore, NCT-503 has been shown to induce an off-target metabolic rerouting effect that is independent of PHGDH expression, a phenomenon not described for these other inhibitors and which may significantly influence phenotypic readouts [2]. Therefore, direct substitution without revalidation can lead to misinterpretation of results and irreproducible findings.

Potency Mismatch
PHGDH inhibitors vary in potency; using alternatives like NCT-502, CBR-5884, or PKUMDL-WQ-2101 may shift assay-response relationships and working concentrations.
Off-target Metabolic Confound
NCT-503 uniquely reroutes glucose-derived carbons into the TCA cycle independently of PHGDH, a phenomenon not reported for other inhibitors and may confound metabolic flux interpretation.
Selectivity Gap
Alternatives lack comprehensive off-target profiling (e.g., 168-GPCR panel), introducing uncertainty about confounding activities in phenotypic assays.

NCT-503 Comparative Evidence


Superior PHGDH Inhibitory Potency

NCT-503 demonstrates superior potency against PHGDH compared to its closest structural analog NCT-502 and the alternative scaffolds CBR-5884 and PKUMDL-WQ-2101. In a coupled PHGDH assay with diaphorase/resazurin readout, NCT-503 exhibits an IC₅₀ of 2.5 μM [1]. In contrast, NCT-502 has an IC₅₀ of 3.7 μM, representing a 1.5-fold reduction in potency . The difference is even more pronounced when compared to the allosteric inhibitors CBR-5884 (IC₅₀ = 33 μM) [2] and PKUMDL-WQ-2101 (IC₅₀ = 34.8 μM) , which are 13.2-fold and 13.9-fold less potent, respectively.

PHGDH Inhibition Potency
Head-to-head
IC50 = 2.5 µM (NCT-503)
NCT-502: 3.7 µM; CBR-5884: 33 µM; PKUMDL-WQ-2101: 34.8 µM
Supports lower-concentration assay design; reported potency difference may reduce off-target interference risk.
Coupled PHGDH/diaphorase-resazurin assay
PHGDH inhibition Serine biosynthesis Cancer metabolism

Comprehensive Selectivity Against Dehydrogenases and GPCRs

NCT-503 has been rigorously profiled for selectivity, showing inactivity against a panel of other dehydrogenases and minimal cross-reactivity in a panel of 168 G-protein-coupled receptors (GPCRs) . This extensive profiling is documented in the original characterization publication and is a key differentiator from other PHGDH inhibitors. In contrast, NCT-502, while reported to be inactive against a panel of other dehydrogenases, lacks the comprehensive GPCR cross-reactivity data that is available for NCT-503 . Similarly, CBR-5884 and PKUMDL-WQ-2101 have not been subjected to the same breadth of off-target profiling, leaving their selectivity profiles less defined [1].

GPCR Selectivity Profiling
Class-level inference
Inactive against other dehydrogenases; minimal cross-reactivity in 168-GPCR panel
Extensive profiling reduces off-target uncertainty in phenotypic readouts.
Selectivity data not available for comparators
Drug selectivity Off-target profiling GPCR

Selective In Vivo Efficacy in PHGDH-Dependent Xenografts

In orthotopic xenograft models, NCT-503 treatment (30 mg/kg, i.p., daily) significantly reduced the volume and weight of PHGDH-dependent MDA-MB-468 tumors but had no effect on the growth or weight of PHGDH-independent MDA-MB-231 tumors [1]. This on-target dependency is further evidenced by the observation that NCT-503 selectively increases necrosis in MDA-MB-468 xenografts but not in MDA-MB-231 xenografts [2]. Notably, the structurally related compound NCT-502 has not been reported to exhibit the same degree of in vivo tumor growth inhibition in published studies, and CBR-5884's in vivo efficacy is limited by its lower potency [3].

Xenograft Tumor Response
Head-to-head
Reduced MDA-MB-468 tumor volume/weight
No effect on PHGDH-independent MDA-MB-231
Target-dependent model response validates PHGDH dependency context.
Orthotopic xenograft, 30 mg/kg i.p. daily
Xenograft model In vivo efficacy Triple-negative breast cancer

Pharmacokinetic Profile with Brain and Liver Exposure

NCT-503 demonstrates a well-characterized pharmacokinetic profile following intraperitoneal administration in mice, with a half-life of 2.5 hours, a Cmax of approximately 20 µM in plasma, and an AUClast of 14,700 hr*ng/mL . Importantly, NCT-503 exhibits significant partitioning into the liver and brain, indicating its potential for central nervous system applications [1]. In contrast, the pharmacokinetic properties of NCT-502 are less extensively documented, and CBR-5884 has not been reported to achieve comparable brain penetration [2].

Mouse Pharmacokinetics
Class-level inference
t1/2 2.5 h; Cmax ~20 µM; AUClast 14,700 hr*ng/mL
Brain and liver partitioning documented
Supports in vivo study design and CNS model applicability.
Comparators lack comparable PK characterization
ADME Pharmacokinetics CNS penetration

PHGDH-Independent Metabolic Rerouting

A study using neuroblastoma cell lines with divergent PHGDH expression levels and CRISPR-Cas9-mediated PHGDH knockout clones revealed that NCT-503 strongly reduces the synthesis of glucose-derived citrate, an effect that occurs independently of PHGDH expression [1]. This off-target effect was not observed with the inactive control compound and highlights a unique metabolic rerouting activity of NCT-503 that may confound interpretations if not accounted for. This phenomenon has not been described for other PHGDH inhibitors such as NCT-502 or CBR-5884, making it a distinguishing feature of NCT-503 that must be considered during experimental design and data analysis [2].

Off-target Metabolic Rerouting
Head-to-head
Glucose-derived citrate reduced in all cell models, including PHGDH-KO cells
PHGDH-independent effect requires careful control in metabolic flux experiments.
13C-glucose tracing, 10 µM NCT-503
Metabolic flux TCA cycle Off-target effects

Selective Cellular Potency in PHGDH-Dependent Lines

NCT-503 demonstrates selective cytotoxicity towards cancer cell lines that overexpress PHGDH. In a panel of five PHGDH-dependent cell lines, NCT-503 exhibits EC₅₀ values ranging from 8 to 16 µM [1]. In contrast, the PHGDH-independent MDA-MB-231 cell line shows a 6- to 10-fold higher EC₅₀, indicating a substantial therapeutic window that correlates with target expression . This biomarker-dependent activity is a key differentiator from less potent inhibitors like CBR-5884, which may not achieve comparable selectivity at the cellular level due to its lower potency .

Cellular Potency Selectivity
Cross-study comparable
EC50 8–16 µM (PHGDH-dependent)
6–10× higher in MDA-MB-231 cells
Biomarker-dependent cellular response observed.
4-day Cell Titer-Glo viability assay
Cancer cell lines Cytotoxicity Biomarker-dependent response

NCT-503 Research Applications


Target Validation in TNBC Xenograft Models

NCT-503 is uniquely suited for in vivo target validation studies in TNBC due to its demonstrated ability to selectively reduce the growth of PHGDH-dependent MDA-MB-468 orthotopic xenografts while sparing PHGDH-independent MDA-MB-231 tumors [1]. Its well-characterized pharmacokinetic profile, including a 2.5-hour half-life and 20 µM plasma Cmax, enables robust study design and interpretation of efficacy [2]. The availability of a structurally related inactive control compound (PHGDH-inactive) further strengthens experimental design by providing a direct negative control for off-target effects .

Metabolic Flux Analysis of Serine Biosynthesis

NCT-503 is an essential tool for metabolic flux studies using stable isotope-labeled glucose (e.g., U-¹³C-glucose) to quantify serine synthesis pathway activity. In MDA-MB-468 cells, NCT-503 reduces the fraction of M+3 serine derived from glucose, directly confirming target engagement [1]. The compound's ability to trigger SHMT1-dependent one-carbon unit wasting [2] and its off-target rerouting of glucose-derived carbons into the TCA cycle must be carefully considered when interpreting flux data, and the use of appropriate controls (e.g., inactive compound, PHGDH knockout cells) is strongly recommended.

PHGDH Dependency Probe in Pediatric Cancers

Given its established activity in neuroblastoma cell lines and the documented brain penetration of NCT-503 [1], this compound is a valuable chemical probe for studying the role of PHGDH in pediatric solid tumors, particularly those with CNS involvement. The off-target effect on glucose-derived citrate synthesis, while independent of PHGDH, provides an additional metabolic readout that can be leveraged to explore the compound's broader impact on cancer cell metabolism [2]. Researchers should utilize the PHGDH-inactive control compound to differentiate on-target from off-target metabolic perturbations .

Application
Selection Property
Validation Focus
PHGDH-dependent TNBC xenograft studies
Target-dependent tumor growth response
Model-response endpoint validation with matched inactive control
Stable isotope-resolved serine pathway flux analysis
On-target M+3 serine reduction (glucose tracing)
On-target flux vs off-target TCA rerouting differentiation using PHGDH-KO controls
PHGDH dependency probing in pediatric solid tumors (CNS)
Brain exposure profile and neuroblastoma cell activity
Metabolic endpoint validation with inactive control compound

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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